Stigmastane-3,7,12,24-tetrol

Description

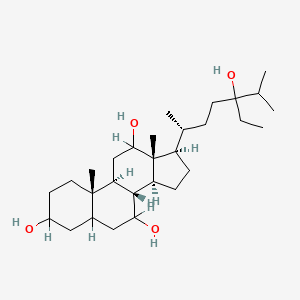

Stigmastane-3,7,12,24-tetrol is a tetracyclic triterpenoid derivative of stigmastane (a C29 sterol) with hydroxyl groups at positions 3, 7, 12, and 24. Its molecular formula is C29H52O4 (molecular weight: 464.72 g/mol) . This compound belongs to the broader class of steroidal alcohols, which are characterized by their four-ring core structure and variable functionalization. Stigmastane derivatives are commonly found in plants and microorganisms, where they play roles in membrane structure and metabolic pathways .

Properties

Molecular Formula |

C29H52O4 |

|---|---|

Molecular Weight |

464.7 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-17-[(2R)-5-ethyl-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C29H52O4/c1-7-29(33,17(2)3)13-10-18(4)21-8-9-22-26-23(16-25(32)28(21,22)6)27(5)12-11-20(30)14-19(27)15-24(26)31/h17-26,30-33H,7-16H2,1-6H3/t18-,19?,20?,21-,22+,23+,24?,25?,26+,27+,28-,29?/m1/s1 |

InChI Key |

UVJPKVFUOGKUPU-XHRWIALYSA-N |

Isomeric SMILES |

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)O)C)O)O)C)(C(C)C)O |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)(C(C)C)O |

Synonyms |

24-EC-3,7,12,24-tetrol 24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 xi-tetrol 24-ethylcholestane-3,7,12,24-tetrol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Biological Activity: Spirostanol tetrols exhibit higher binding affinity to HER2 receptors than stigmastane derivatives, likely due to their rigid spiroketal core . In contrast, multi-hydroxylated stigmastanes may participate in plant stress responses via membrane modulation .

- Analytical Challenges : this compound requires advanced techniques like UPLC-MS for detection, similar to benzo[a]pyrene tetrols, due to low natural abundance and matrix interference in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.